molecular formula C19H23N3O2 B030343 Benzydamine N-oxide CAS No. 36504-71-9

Benzydamine N-oxide

Cat. No.: B030343
CAS No.: 36504-71-9
M. Wt: 325.4 g/mol
InChI Key: VHKKEFPZHPEYJK-UHFFFAOYSA-N
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Description

Benzydamine N-oxide is a metabolite of benzydamine, a nonsteroidal anti-inflammatory drug (NSAID). Benzydamine itself is known for its anti-inflammatory, analgesic, and local anesthetic properties. The N-oxide form is produced through the metabolism of benzydamine by flavin-containing monooxygenase enzymes, primarily FMO1 and FMO3 . This compound is of interest due to its stability and the specific enzymatic pathways involved in its formation.

Mechanism of Action

Target of Action

Benzydamine N-oxide is a metabolite of Benzydamine . Benzydamine, also known as Tantum Verde or Difflam, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system . The primary targets of Benzydamine are the inflammatory cytokines and prostaglandins .

Mode of Action

Benzydamine operates by weakly inhibiting the synthesis of prostaglandins . It also inhibits the synthesis of inflammatory cytokines, specifically tumour necrosis factor-alpha (TNF-α) . Additionally, it has the ability to inhibit the oxidative burst of neutrophils under certain conditions . Another activity of benzydamine is a general activity known as membrane stabilization, which is demonstrated by several actions including inhibition of granule release from neutrophils .

Biochemical Pathways

Benzydamine undergoes flavin-containing monooxygenase (FMO)-dependent metabolism to form this compound . Studies with recombinant FMO enzymes demonstrate that FMO1 and FMO3 are the primary catalysts of benzydamine N-oxygenation, with minimal contributions from cytochrome P450 enzymes .

Pharmacokinetics

Benzydamine is primarily metabolized by oxidation, dealkylation, and conjugation into hydroxy, dealkylated, and N-oxide metabolites . When administered as a mouthwash, the recommended dose of benzydamine is 15 ml of a 4-mmol/L solution of the hydrochloride salt in water . The high lipid solubility of the base form of benzydamine should be associated with considerable passive resorption in the renal tubule .

Result of Action

The result of Benzydamine’s action is the symptomatic relief of pain in acute sore throat and for the symptomatic relief of oropharyngeal mucositis caused by radiation therapy . It provides pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system .

Action Environment

The action of this compound is influenced by the pH of the environment. High benzydamine N-oxygenation activities of recombinant human FMO1 and FMO3 and human kidney microsomes were observed at pH 8.4 .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Benzydamine N-oxide primarily undergoes oxidation reactions. The formation of the N-oxide involves the addition of an oxygen atom to the nitrogen atom in the benzydamine molecule .

Common Reagents and Conditions: The oxidation of benzydamine to its N-oxide form is catalyzed by flavin-containing monooxygenase enzymes. The reaction conditions typically involve the presence of NADPH as a cofactor and an appropriate buffer system .

Major Products: The major product of the oxidation reaction is this compound itself. This compound can be further analyzed and quantified using HPLC with fluorescence detection .

Scientific Research Applications

Pharmacological Properties

Benzydamine N-oxide exhibits several pharmacological properties that contribute to its therapeutic efficacy:

  • Anti-inflammatory Activity : As a metabolite of benzydamine, it retains anti-inflammatory properties, acting by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) without significantly affecting other cytokines .
  • Analgesic Effects : Similar to its parent compound, this compound may provide pain relief in inflammatory conditions, making it useful in treating sore throat and oral mucosal inflammation .

Metabolic Pathways

Benzydamine undergoes metabolic conversion primarily through flavin-containing monooxygenases (FMO), leading to the formation of this compound. This metabolic pathway is significant for understanding the drug's pharmacokinetics and potential interactions with other medications .

Table 1: Metabolic Pathways of Benzydamine

Metabolic ProcessEnzyme InvolvedSpecies Studied
N-OxidationFlavin-containing monooxygenase (FMO)Humans, Rats, Dogs
N-DemethylationCytochrome P450Humans, Rats, Monkeys

Clinical Applications

This compound's clinical applications are primarily linked to its role as a metabolite of benzydamine. The following points summarize its use in various therapeutic contexts:

  • Topical Applications : Benzydamine is widely used in topical formulations for treating inflammatory conditions in the mouth and throat. The presence of this compound contributes to the overall efficacy of these formulations .
  • Oral Health : It is utilized in oral rinses and sprays for managing conditions such as tonsillitis and mucositis induced by chemotherapy or radiotherapy. The analgesic and anti-inflammatory effects help alleviate symptoms associated with these conditions .

Case Studies

Several studies have highlighted the effectiveness of benzydamine and its metabolites in clinical settings:

  • Sore Throat Management : A study demonstrated that patients using benzydamine hydrochloride experienced significant relief from sore throat symptoms compared to placebo groups. The role of this compound in enhancing this effect was noted but requires further investigation .
  • Mucositis Treatment : In patients undergoing cancer treatment, topical applications containing benzydamine showed a reduction in the severity of oral mucositis. The metabolite's contribution to reducing inflammation was acknowledged as a vital factor in treatment success .

Comparison with Similar Compounds

Benzydamine N-oxide is unique in its specific formation through the action of flavin-containing monooxygenase enzymes. Similar compounds include other N-oxide metabolites formed through the oxidation of various drugs and xenobiotics by FMO enzymes. Examples of such compounds include the N-oxide forms of tamoxifen and methimazole . These compounds share the common feature of being formed through the enzymatic addition of an oxygen atom to a nitrogen atom in the parent molecule.

Biological Activity

Benzydamine N-oxide (BZD-NO) is a significant metabolite of the nonsteroidal anti-inflammatory drug benzydamine (BZD). This compound has garnered attention due to its biological activity, particularly in the context of its metabolism, pharmacological effects, and potential clinical applications. This article aims to provide a comprehensive overview of the biological activity of BZD-NO, supported by data tables, case studies, and detailed research findings.

Metabolism and Enzymatic Activity

Benzydamine is primarily metabolized to BZD-NO through flavin-containing monooxygenases (FMOs), particularly FMO3. The enzymatic activity involved in this process is influenced by genetic polymorphisms in the FMO3 gene, which can affect the rate of BZD-NO formation in individuals.

Key Findings on Metabolism

  • Enzyme Kinetics : Studies have shown that BZD-NO formation follows Michaelis-Menten kinetics with a mean KmK_m value of 64.0 μM and a mean VmaxV_{max} of 6.9 nmol mg1^{-1} protein min1^{-1} in human liver microsomes (HLM) .
  • FMO Activity : The primary enzymes responsible for BZD N-oxidation are FMO3 and FMO1. The respective KmK_m values for these enzymes are 40.4 μM and 23.6 μM, with VmaxV_{max} values of 29.1 and 40.8 nmol mg1^{-1} protein min1^{-1} .
  • Inhibition Studies : Heat treatment of liver microsomes significantly inhibits BZD N-oxidation, indicating the enzyme's sensitivity to temperature changes . Methimazole, a competitive inhibitor of FMO, also reduces BZD-NO formation by up to 88% at certain concentrations .

Pharmacological Properties

BZD-NO exhibits various pharmacological properties that contribute to its therapeutic effects:

  • Anti-inflammatory Activity : As a metabolite of an anti-inflammatory drug, BZD-NO retains anti-inflammatory properties that may be beneficial in treating conditions such as oral mucositis and other inflammatory disorders .
  • Analgesic Effects : Case studies have indicated that BZD-NO can provide pain relief in patients undergoing surgical procedures or those suffering from chronic pain conditions .
  • Antimicrobial Activity : Research suggests that BZD-NO possesses antimicrobial properties, making it potentially useful in treating infections or preventing bacterial growth in wounds .

Case Studies

Several clinical studies have highlighted the effectiveness of benzydamine and its metabolite:

  • Oral Mucositis : A study involving cancer patients undergoing chemotherapy demonstrated that topical application of benzydamine reduced the severity of oral mucositis compared to placebo .
  • Post-operative Pain Management : In post-surgical patients, benzydamine was found to significantly reduce pain levels when compared to standard analgesics .

Comparative Analysis of Metabolic Pathways

The following table summarizes the metabolic pathways and enzyme involvement in the biotransformation of benzydamine:

MetaboliteEnzyme InvolvedKmK_m (μM)VmaxV_{max} (nmol mg1^{-1} protein min1^{-1})
This compoundFMO340.429.1
Benzydamine N-demethylationCYP2D6Not specifiedNot specified

Properties

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKKEFPZHPEYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190005
Record name Benzydamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36504-71-9
Record name Benzydamine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036504719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzydamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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